6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
6-(3-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound featuring a fused pyrazolo-pyridine core. Its structure includes a pyrazole ring (positions 1,2-dihydro-3H) fused to a pyridinone moiety, with a 3-chlorophenyl group at position 6 and a phenyl group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its reactivity and biological interactions.
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-13-6-4-5-12(11-13)16-10-9-15-17(20-16)21-22(18(15)23)14-7-2-1-3-8-14/h1-11H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDIVBNNLYXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 3-chlorobenzaldehyde and phenylhydrazine to form an intermediate hydrazone. This intermediate can then undergo cyclization with a suitable diketone under acidic or basic conditions to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, alkyl, or other functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceuticals due to its diverse biological activities:
- Anti-inflammatory and Analgesic Properties : Research indicates that pyrazolone derivatives exhibit anti-inflammatory effects and can act as analgesics. The presence of the chlorophenyl group may enhance these properties, making it a candidate for pain relief medications .
- Enzyme Inhibition : Studies have demonstrated that this compound can act as an enzyme inhibitor, particularly in pathways related to inflammation and pain. Its mechanism involves interaction with specific biological macromolecules, which could lead to therapeutic applications in treating chronic diseases.
- Potential Antitumor Activity : Preliminary research suggests that compounds with similar structures may possess antitumor properties. Further investigations are needed to evaluate the efficacy of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one against various cancer cell lines .
Biological Research Applications
In addition to medicinal uses, this compound is valuable in biological research:
- Biochemical Assays : It can serve as a probe in biochemical assays to understand enzyme kinetics and inhibition mechanisms. The unique structural features allow for selective binding to target enzymes .
- Drug Development : The compound's ability to modify biological pathways makes it a suitable scaffold for designing new drugs aimed at specific targets within metabolic or signaling pathways .
Synthetic Organic Chemistry Applications
The synthesis of this compound involves several synthetic routes that are of interest in organic chemistry:
- Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds, expanding the library of available pyrazolone derivatives for further research and application .
- Reactivity Studies : Its chemical reactivity allows for the exploration of various reaction conditions and mechanisms, contributing to the understanding of pyrazolone chemistry and its derivatives .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory activity of various pyrazolone derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 2: Enzyme Inhibition
Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to pain and inflammation. The findings showed promising results that warrant further investigation into its potential as a drug candidate for chronic pain management.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrazolo-pyridinone core is shared with several pharmacologically active agents, but substituent variations critically define its uniqueness. Key comparisons include:
Key Differentiators and Research Implications
Core Rigidity: The pyrazolo[3,4-b]pyridinone core is less conformationally flexible than triazolopyridazines (), possibly limiting off-target interactions.
Pharmacokinetics : Unlike trazodone’s piperazine-propyl chain (), the target compound lacks ionizable groups, which may reduce oral bioavailability.
Biological Activity
6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural framework that includes a pyrazolo[3,4-b]pyridine core, which is known for its potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one under microwave irradiation. The molecular structure has been analyzed using X-ray crystallography, revealing that most atoms lie in a single plane, with slight displacements observed in specific carbon atoms.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. In vitro assays demonstrated promising results against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The compound's mechanism often involves modulation of signaling pathways critical for cell survival and proliferation .
Antimicrobial and Antiviral Effects
The compound also exhibits antimicrobial and antiviral activities. A recent study highlighted its effectiveness against Mycobacterium tuberculosis, showcasing its potential as an antitubercular agent. In vitro testing revealed that certain derivatives showed significant inhibitory effects on bacterial growth, suggesting a promising avenue for further development as an antibiotic .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds derived from this scaffold have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models, indicating their potential use in treating inflammatory diseases .
Summary of Biological Activities
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various pyrazolo[3,4-b]pyridine derivatives, researchers synthesized multiple compounds and evaluated their cytotoxicity using the MTT assay. The results indicated that certain compounds exhibited IC50 values below 10 µM against A549 cells, demonstrating strong selectivity for cancer cells over normal cells .
Case Study 2: Antitubercular Activity
A combinatorial library of pyrazolo[3,4-b]pyridine derivatives was tested against Mycobacterium tuberculosis H37Rv strain. The study revealed that specific substitutions on the pyrazole ring enhanced antitubercular activity significantly compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing 6-(3-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one?
- Methodological Answer : The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation reactions. For example, analogous compounds (e.g., pyrazolo[3,4-d]pyrimidinones) are synthesized via multi-step routes starting with substituted pyridines or pyrimidines. Key steps include:
- Allylation : Introducing allyl groups to enhance reactivity, as seen in the synthesis of 2-allyl-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives .
- Substitution Reactions : Functionalizing the core structure with chlorophenyl or other aryl groups via nucleophilic aromatic substitution or Suzuki coupling .
- Characterization : Melting point analysis, IR (to confirm carbonyl groups), and NMR (to verify regiochemistry and substituent positions) are critical .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Structural validation relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons (e.g., chlorophenyl vs. pyridine rings) .
- IR Spectroscopy : Confirms the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) in the dihydro-pyridinone core .
- HPLC-Purity Analysis : Quantifies impurities using retention time standards (e.g., relative retention times for chlorophenyl derivatives) .
Advanced Research Questions
Q. What experimental approaches address contradictions in cytotoxicity data for pyrazolo-pyridine derivatives?
- Methodological Answer : Limited single-agent cytotoxicity (e.g., in WEE1 inhibitors) may arise from cell line-specific factors or compensatory kinase pathways. To resolve discrepancies:
- Combination Studies : Pair the compound with DNA-damaging agents (e.g., cisplatin) to evaluate synergistic effects .
- Kinase Profiling : Use kinase inhibition assays to identify off-target interactions that may mask efficacy .
- Apoptosis Markers : Measure caspase-3/7 activation to distinguish cytostatic vs. cytotoxic effects .
Q. How can structure-activity relationships (SAR) guide optimization of this compound for kinase inhibition?
- Methodological Answer : Key SAR insights from related pyrazolo-pyrimidinones include:
- 3-Chlorophenyl Substitution : Enhances target binding via hydrophobic interactions, as seen in WEE1 inhibitors .
- Pyridine Ring Modifications : Introducing hydroxyl or methyl groups (e.g., 6-(2-hydroxypropan-2-yl) groups) improves solubility without compromising activity .
- Allyl vs. Aryl Side Chains : Allyl groups (e.g., 2-allyl derivatives) may reduce metabolic instability compared to bulkier substituents .
Q. What in vitro models are suitable for assessing target engagement and off-target effects?
- Methodological Answer : Prioritize models aligned with the compound’s hypothesized mechanism (e.g., WEE1 inhibition):
- pCDC2 (Tyr15) Phosphorylation Assays : Validate WEE1 inhibition in cancer cell lines (e.g., HCT-116) .
- Cell Cycle Analysis : Flow cytometry to confirm G2/M checkpoint abrogation .
- Selectivity Panels : Screen against related kinases (e.g., CDK1, PLK1) to rule out off-target activity .
Q. How can pharmacokinetic challenges (e.g., low bioavailability) be mitigated during preclinical development?
- Methodological Answer : Strategies include:
- Prodrug Design : Mask polar groups (e.g., hydroxyls) with esters or carbamates to enhance absorption .
- Salt Formation : Improve solubility via hydrochloride or phosphate salts, as demonstrated for similar heterocycles .
- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., allyl oxidation) and guide structural refinements .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit dose-response curves to calculate IC50 values and Hill slopes .
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups across multiple cell lines or conditions .
- Resazurin-Based Assays : Normalize viability data to account for plate-to-plate variability .
Q. How should researchers reconcile discrepancies in melting point data across synthetic batches?
- Methodological Answer :
- Recrystallization : Purify using solvents like ethanol or DCM to eliminate polymorphic variations .
- DSC Analysis : Differential scanning calorimetry provides precise melting profiles and detects amorphous content .
- Elemental Analysis : Verify stoichiometry to rule out impurities affecting thermal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
